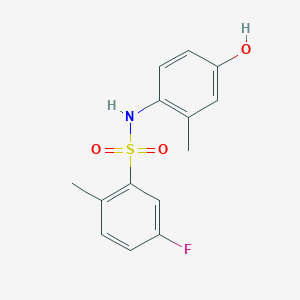
4-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling and is a target for the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of BTK, which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 can block the activation of B-cells and prevent the proliferation of cancer cells. This mechanism of action makes TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to inhibit the activation of B-cells and to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a potent inhibitor of BTK and has been shown to be effective in preclinical studies. TAK-659 is also relatively easy to synthesize and can be obtained in large quantities. However, TAK-659 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. TAK-659 also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of TAK-659. One area of research is the development of more effective formulations of TAK-659 that can improve its solubility and bioavailability. Another area of research is the investigation of TAK-659 in combination with other drugs for the treatment of various autoimmune diseases and cancers. Additionally, the potential use of TAK-659 in other signaling pathways and disease states is an area of active research.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of tert-butylamine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then reacted with N-methyl-1H-1,2,4-triazole-5-carbaldehyde to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK and has been investigated as a potential treatment for various autoimmune diseases and cancers. TAK-659 has also been studied for its potential use in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
4-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)12-7-5-11(6-8-12)14(20)19(4)9-13-16-10-17-18-13/h5-8,10H,9H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCWOJMZFQEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide](/img/structure/B7594748.png)
![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)


![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)